molecular formula C9H8ClN3O2 B1419306 2-(3-nitrophenyl)-1H-imidazole hydrochloride CAS No. 1193389-94-4

2-(3-nitrophenyl)-1H-imidazole hydrochloride

Cat. No.: B1419306
CAS No.: 1193389-94-4
M. Wt: 225.63 g/mol
InChI Key: XSWYUWWNSGOBKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-nitrophenyl)-1H-imidazole hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. The presence of the nitrophenyl group at the second position of the imidazole ring imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-nitrophenyl)-1H-imidazole hydrochloride typically involves the reaction of 3-nitrobenzaldehyde with glyoxal in the presence of ammonium acetate. The reaction proceeds through a cyclization process to form the imidazole ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(3-nitrophenyl)-1H-imidazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

2-(3-nitrophenyl)-1H-imidazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of infections.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-nitrophenyl)-1H-imidazole hydrochloride involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, leading to inhibition or activation of biological pathways. The imidazole ring can also bind to metal ions, affecting their biological availability and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-nitrophenyl)-1H-imidazole hydrochloride
  • 2-(2-nitrophenyl)-1H-imidazole hydrochloride
  • 2-(3-nitrophenyl)-1H-benzimidazole hydrochloride

Uniqueness

2-(3-nitrophenyl)-1H-imidazole hydrochloride is unique due to the specific positioning of the nitrophenyl group, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and efficacy in various applications.

Properties

IUPAC Name

2-(3-nitrophenyl)-1H-imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2.ClH/c13-12(14)8-3-1-2-7(6-8)9-10-4-5-11-9;/h1-6H,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSWYUWWNSGOBKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC=CN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-nitrophenyl)-1H-imidazole hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(3-nitrophenyl)-1H-imidazole hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(3-nitrophenyl)-1H-imidazole hydrochloride
Reactant of Route 4
2-(3-nitrophenyl)-1H-imidazole hydrochloride
Reactant of Route 5
Reactant of Route 5
2-(3-nitrophenyl)-1H-imidazole hydrochloride
Reactant of Route 6
Reactant of Route 6
2-(3-nitrophenyl)-1H-imidazole hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.